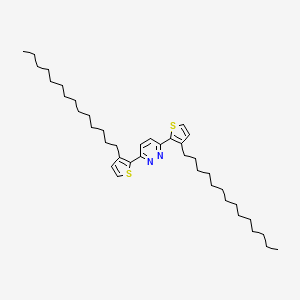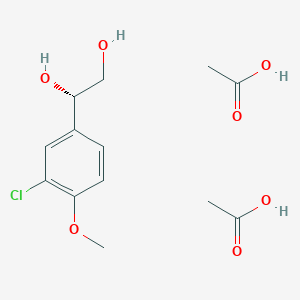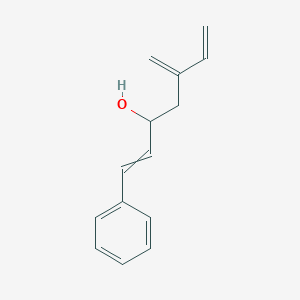
10-Chlorodec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 10-Chloro-3-décène est un composé organique de formule moléculaire C10H19Cl. Il s'agit d'un alcène chloré, caractérisé par la présence d'un atome de chlore lié au dixième carbone d'une chaîne décène.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 10-Chloro-3-décène implique généralement la chloration du 3-décène. Une méthode courante consiste à ajouter du chlore gazeux (Cl2) au 3-décène en présence d'un catalyseur tel que le chlorure de fer(III) (FeCl3). La réaction est effectuée dans des conditions contrôlées pour assurer une chloration sélective en position du dixième carbone.
Méthodes de production industrielle
En milieu industriel, la production du 10-Chloro-3-décène peut être mise à l'échelle à l'aide de réacteurs à écoulement continu. Cela permet un contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations des réactifs, garantissant un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 10-Chloro-3-décène subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles tels que les ions hydroxyde (OH-) ou les amines (NH2).
Réactions d'addition : La double liaison dans la chaîne décène peut participer à des réactions d'addition avec des halogènes, de l'hydrogène ou d'autres électrophiles.
Oxydation et réduction : Le composé peut être oxydé pour former les alcools ou les cétones correspondants, et réduit pour former des alcanes.
Réactifs et conditions courantes
Substitution : Hydroxyde de sodium (NaOH) en solution aqueuse ou alcoolique.
Addition : Gaz hydrogène (H2) en présence d'un catalyseur au palladium (Pd/C).
Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.
Principaux produits formés
Substitution : 10-Hydroxy-3-décène, 10-Amino-3-décène.
Addition : 10,10-Dichlorodécane, Décane.
Oxydation : 10-Chloro-3-décanone.
Réduction : Décane.
4. Applications de la recherche scientifique
Le 10-Chloro-3-décène a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, notamment ses interactions avec les enzymes et les membranes cellulaires.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité, de polymères et comme précurseur d'autres composés chlorés.
5. Mécanisme d'action
Le mécanisme d'action du 10-Chloro-3-décène implique son interaction avec diverses cibles moléculaires. L'atome de chlore peut agir comme un électrophile, facilitant les réactions de substitution nucléophile. La double liaison dans la chaîne décène peut participer à des réactions d'addition, formant de nouvelles liaisons chimiques.
Applications De Recherche Scientifique
10-Chlorodec-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for other chlorinated compounds.
Mécanisme D'action
The mechanism of action of 10-Chlorodec-3-ene involves its interaction with various molecular targets The chlorine atom can act as an electrophile, facilitating nucleophilic substitution reactions The double bond in the decene chain can participate in addition reactions, forming new chemical bonds
Comparaison Avec Des Composés Similaires
Composés similaires
10-Chloro-1-décène : Un autre décène chloré avec l'atome de chlore en position du premier carbone.
10-Bromo-3-décène : Structure similaire mais avec un atome de brome au lieu du chlore.
10-Chlorodécane : Alcane saturé avec un atome de chlore en position du dixième carbone.
Unicité
Le 10-Chloro-3-décène est unique en raison de la position spécifique de l'atome de chlore et de la présence d'une double liaison. Cette combinaison de caractéristiques lui permet de participer à une variété de réactions chimiques, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
582307-89-9 |
|---|---|
Formule moléculaire |
C10H19Cl |
Poids moléculaire |
174.71 g/mol |
Nom IUPAC |
10-chlorodec-3-ene |
InChI |
InChI=1S/C10H19Cl/c1-2-3-4-5-6-7-8-9-10-11/h3-4H,2,5-10H2,1H3 |
Clé InChI |
IFVUPSKTFKPOQN-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-](/img/structure/B12593097.png)
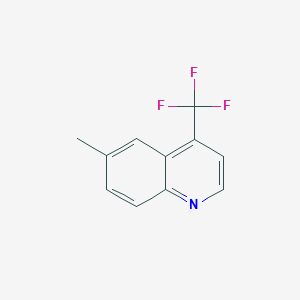
![N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12593109.png)


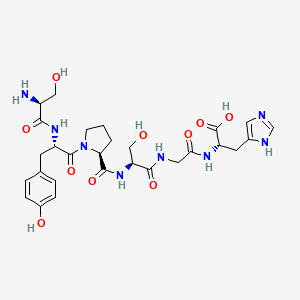

![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)

![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)
